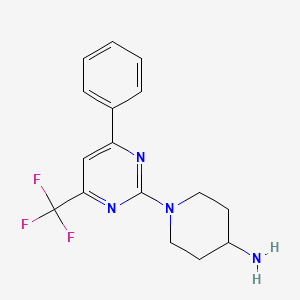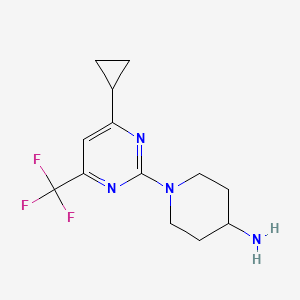![molecular formula C10H17N3O2 B3200545 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1018185-30-2](/img/structure/B3200545.png)
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
描述
3-(3-Aminopropyl)-1,3-diazaspiro[44]nonane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom
作用机制
Target of Action
The primary targets of 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione are integrin α L β 2 and matrix metalloproteinases . Integrin α L β 2 plays an important role in the delivery of leukocytes to the site of inflammation . Matrix metalloproteinases are significant in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .
Mode of Action
This compound interacts with its targets by acting as an antagonist. It inhibits the function of integrin α L β 2, thereby reducing the delivery of leukocytes to inflammation sites . It also inhibits matrix metalloproteinases, which can help control the division of connective tissue and collagen .
Biochemical Pathways
The inhibition of integrin α L β 2 and matrix metalloproteinases affects several biochemical pathways. By reducing leukocyte delivery, it can potentially decrease inflammation . The inhibition of matrix metalloproteinases can affect the remodeling of the extracellular matrix, which is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Result of Action
The molecular and cellular effects of the compound’s action include reduced inflammation due to decreased leukocyte delivery and potential control over pathological conditions related to the uncontrolled division of connective tissue and collagen .
生化分析
Biochemical Properties
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to catalyze enzymatic transesterification reactions and act as an antagonist of integrin αLβ2, which is crucial for leukocyte delivery to inflammation sites . Additionally, derivatives of this compound have demonstrated antimicrobial activity, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been found to inhibit matrix metalloproteinases, which play a role in connective tissue and collagen division . This inhibition can impact cellular processes related to osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of protein arginine deiminase, an enzyme involved in post-translational modification of proteins . This inhibition can lead to changes in gene expression and protein function, contributing to its antiproliferative and cytotoxic effects . Additionally, the compound’s ability to bind to chemokine receptors CCR2 and CCR5 suggests a role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of enzyme activity and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with protein arginine deiminase and matrix metalloproteinases suggests its involvement in pathways related to protein modification and connective tissue metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . The compound’s ability to bind to chemokine receptors also suggests a role in targeted delivery to inflammation sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with protein arginine deiminase may localize the compound to sites of protein modification, contributing to its overall cellular impact .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through several synthetic routes. One efficient method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5). This reaction typically requires optimization of reaction conditions such as temperature, solvent, and reaction time to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is often necessary to obtain pure compounds on a larger scale .
化学反应分析
Types of Reactions
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted spiro compounds .
科学研究应用
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.
相似化合物的比较
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure and exhibits comparable biological activities, such as antimicrobial and anticancer properties.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different functional groups, used in various chemical syntheses and industrial applications.
Spiro[4.5]decane-1,6-dione: Known for its use in asymmetric synthesis and as a chiral auxiliary in organic reactions.
Uniqueness
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure combined with an amino group, which imparts distinct reactivity and biological activity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
3-(3-aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-7,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXVHUNQNUFIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)

![2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3200505.png)
![1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B3200506.png)


![3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine](/img/structure/B3200538.png)
![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine](/img/structure/B3200540.png)


![3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3200554.png)

